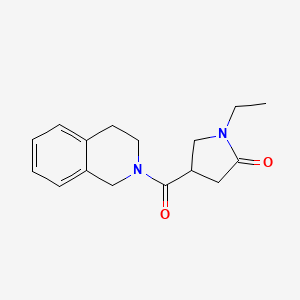
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one, also known as DEPC, is a chemical compound that has been widely used in scientific research. DEPC is a heterocyclic compound that contains a pyrrolidinone ring and an isoquinoline moiety. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one modifies RNA by reacting with the imidazole side chains of histidine residues. This reaction results in the formation of a carbethoxy derivative of the histidine residue, which can lead to the inhibition of RNA-dependent processes.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can inhibit RNA-dependent processes such as transcription and translation. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been shown to be a potent inhibitor of ribonuclease activity.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one in lab experiments is its ability to modify RNA in a specific and controlled manner. However, there are also limitations to the use of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one. For example, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can react with other amino acids besides histidine, which can lead to non-specific modifications. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one. One potential area of research is the development of new methods for the synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one and its effects on RNA-dependent processes. Finally, the development of new applications for 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one in scientific research could lead to new insights into the structure and function of RNA.
合成法
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with N-ethylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
科学的研究の応用
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been used extensively in scientific research as a tool to modify RNA. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one reacts with the imidazole side chains of histidine residues in RNA, resulting in the modification of the RNA molecule. This modification can be used to study the structure and function of RNA, as well as to inhibit RNA-dependent processes.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-11-14(9-15(17)19)16(20)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPAIHJTSIBCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

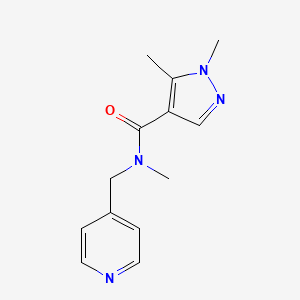
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
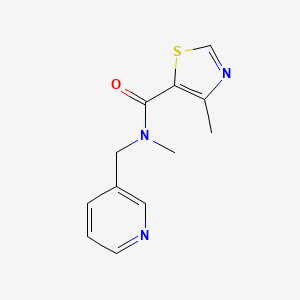


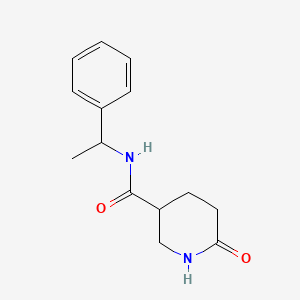
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)


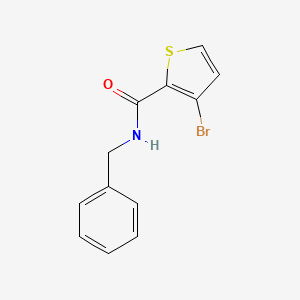
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

